molecular formula C15H16N2O4S2 B2537310 N-methyl-2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxamide CAS No. 868677-07-0

N-methyl-2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxamide

Cat. No.: B2537310
CAS No.: 868677-07-0
M. Wt: 352.42
InChI Key: BYRDSYLHCQIKPD-UHFFFAOYSA-N
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Description

N-methyl-2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control over reaction parameters. The use of high-throughput screening and process optimization techniques ensures the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

N-methyl-2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives, such as:

Uniqueness

N-methyl-2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[3-(benzenesulfonyl)propanoylamino]-N-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S2/c1-16-14(19)12-7-9-22-15(12)17-13(18)8-10-23(20,21)11-5-3-2-4-6-11/h2-7,9H,8,10H2,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRDSYLHCQIKPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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